molecular formula C9H12FN3O4 B12370868 5-Fluoro-5'-deoxycytidine-d3

5-Fluoro-5'-deoxycytidine-d3

Katalognummer: B12370868
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: YSNABXSEHNLERR-UBBVUCLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-5'-deoxycytidine-d3 is a deuterated analog of 5-fluoro-5'-deoxycytidine (5′DFCR), a key intermediate metabolite of the prodrug capecitabine. The deuterium substitution at the 5' position likely enhances metabolic stability by slowing enzymatic degradation, a common strategy to prolong drug half-life . This compound is primarily investigated for its role in cancer therapy, particularly in targeting thymidylate synthase (TS) and disrupting DNA/RNA synthesis in tumor cells .

Eigenschaften

Molekularformel

C9H12FN3O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1/i1D3

InChI-Schlüssel

YSNABXSEHNLERR-UBBVUCLISA-N

Isomerische SMILES

[2H]C([2H])([2H])[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O

Kanonische SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5’-deoxycytidine-d3 involves the incorporation of deuterium into the 5-Fluoro-5’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of 5-Fluoro-5’-deoxycytidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality and safety .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-5’-deoxycytidine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Fluoro-5’-deoxycytidine-d3. These derivatives can have different biological activities and properties, making them useful for various research applications .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2'-Deoxyuridine (FdUrd)

  • Mechanism: FdUrd is phosphorylated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent TS inhibitor, blocking thymidine synthesis and causing DNA damage .
  • Kinase Affinity : Deoxycytidine kinase (dCK) phosphorylates FdUrd with a lower affinity (apparent Km for mouse dCK: ~2.0 mM) compared to natural substrates (Km for deoxycytidine: 10 µM) .
  • Tumor Selectivity : FdUrd’s efficacy is reduced in Mycoplasma hyorhinis-infected cells due to inactivation by mycoplasma-encoded thymidine phosphorylase (TP) .

5-Fluorouracil (5-FU)

  • Mechanism : Incorporated into RNA as 5-fluorouridine triphosphate (FUTP), disrupting RNA processing, or anabolized to FdUMP for TS inhibition .
  • Metabolism : Catabolized via dihydropyrimidine dehydrogenase (DPD) to 5-fluoro-5,6-dihydrouracil (5-FDH2), limiting its bioavailability .

5-Fluoro-2'-Deoxycytidine (FdCyd)

  • Tumor Selectivity: Co-administered with tetrahydrouridine (H4Urd), FdCyd shows 45–5,400× higher FdUMP levels in tumors than normal tissues, due to inhibition of cytidine deaminase in normal cells .
  • DNA Incorporation : Phosphorylated to 5-fluoro-2'-deoxycytidine triphosphate (FdCTP) and incorporated into DNA, causing chain termination .

Capecitabine Metabolites (5′DFCR and 5′-DFUR)

  • Activation : 5′DFCR is converted to 5′-DFUR by cytidine deaminase, then to 5-FU by TP, which is overexpressed in tumors .
  • Microbial Influence : Gut microbiota (e.g., Mycoplasma) enhance 5′-DFUR activation, increasing cytotoxicity in infected cells .

Enzymatic and Binding Properties

Compound Target Enzyme Km (µM) Binding Affinity to HSA (Kb) Key Metabolite
5-Fluoro-5'-deoxycytidine-d3* Cytidine deaminase Not reported Not reported 5′-DFUR, 5-FU
FdUrd Thymidylate synthase 4.3 (DNA polymerase α) 1.2 × 10⁴ (HSA N-isoform) FdUMP
5-FU Dihydropyrimidine dehydrogenase 15.4 (DPD pathway) 3.8 × 10³ (HSA B-isoform) FUTP, FdUMP
FdCyd + H4Urd Cytidine deaminase 7.7 (DNA polymerase α) Not reported FdUMP, FdCTP

*Inferred from non-deuterated analogs.

Cytostatic Activity and Selectivity

  • 5-Fluoro-5'-Deoxycytidine-d3 : Likely retains the cytostatic profile of 5′DFCR but with prolonged stability. In Mycoplasma-infected models, prodrug activation by microbial TP may enhance efficacy .
  • cis-5-F-5,6-Dihydro-6-Methoxy-Uracil : A 5-FU analog with 2–5× stronger TS inhibition than 5-FU in intact cells, demonstrating higher antiproliferative activity .
  • 5-Aza-2'-Deoxycytidine (5-Aza-CdR) : A DNA methyltransferase inhibitor, distinct in mechanism but relevant for comparison; reactivates tumor suppressor genes (e.g., p16) silenced by hypermethylation .

Pharmacokinetic and Toxicity Considerations

  • Deuterium Effect : Deuterium in 5-fluoro-5'-deoxycytidine-d3 may reduce systemic toxicity by slowing hepatic metabolism, a trend observed in deuterated drugs like deutetrabenazine .
  • Toxicity of 5-FU: High DPD activity in normal tissues causes severe gastrointestinal and hematological toxicity due to 5-FDH2 accumulation .
  • FdCyd + H4Urd: Minimizes normal tissue toxicity by sparing bone marrow and intestinal cells from FdUMP exposure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.